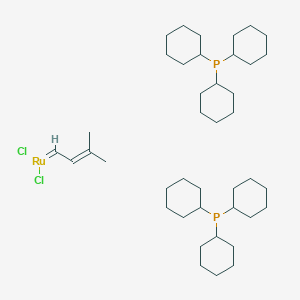

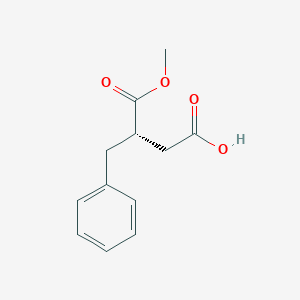

![molecular formula C9H8ClN3 B062924 7-烯丙基-4-氯-7H-吡咯并[2,3-D]嘧啶 CAS No. 186519-91-5](/img/structure/B62924.png)

7-烯丙基-4-氯-7H-吡咯并[2,3-D]嘧啶

描述

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines can be complex, involving multiple steps such as chlorination, ozonization, acetalization, and cyclocondensation. For example, the synthesis of related compounds involves chlorinating 2-amino-4,6-dihydropyrimidines to yield new intermediates that can lead to the formation of various pyrrolo[2,3-d]pyrimidinones (Legraverend et al., 1985). This method showcases the complexity and the steps required to synthesize compounds within this chemical family.

Molecular Structure Analysis

Pyrrolo[2,3-d]pyrimidines have a planar ring system that can be substituted at various positions to alter their properties. The molecular structure is often confirmed using techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopy, alongside theoretical calculations for verifying structural isomers (Vazirimehr et al., 2017).

Chemical Reactions and Properties

Pyrrolo[2,3-d]pyrimidines can undergo various chemical reactions, including reductive ring cleavage and cyclocondensation, leading to a diverse range of derivatives with different substituents and properties (Dave & Shah, 1998). These reactions are crucial for the synthesis of targeted molecules with desired functionalities.

科学研究应用

Janus激酶(JAK)抑制剂的合成

“7-烯丙基-4-氯-7H-吡咯并[2,3-D]嘧啶”是许多JAK抑制剂合成的关键中间体 . JAK抑制剂是抑制JAK家族酶活性的一种或多种化合物,从而干扰JAK - 信号转导子和转录激活蛋白(STAT)信号通路 . 该通路参与细胞分裂、死亡和肿瘤形成过程 . JAK-STAT信号通路失调可能导致影响免疫系统的多种疾病 .

癌症治疗

在抗癌药物发现的背景下,“7-烯丙基-4-氯-7H-吡咯并[2,3-D]嘧啶”被不同胺取代的类似物被鉴定为3-磷酸肌醇依赖性激酶1(PDK1)的强效抑制剂,PDK1是癌症治疗中的关键靶点 .

炎症性疾病的治疗

JAK抑制剂可以使用“7-烯丙基-4-氯-7H-吡咯并[2,3-D]嘧啶”合成,在治疗炎症性疾病方面具有治疗应用,例如类风湿性关节炎、牛皮癣、骨髓纤维化、真性红细胞增多症、皮炎等 .

炎症性皮肤病的治疗

“7-烯丙基-4-氯-7H-吡咯并[2,3-D]嘧啶”是开发强效激酶抑制剂的支架,包括用于治疗特应性皮炎等炎症性皮肤病的创新治疗方案的候选药物 .

抗病毒剂的合成

“7-烯丙基-4-氯-7H-吡咯并[2,3-D]嘧啶”的衍生物显示出作为抗病毒剂的潜力 .

药物的制备

“7-烯丙基-4-氯-7H-吡咯并[2,3-D]嘧啶”可用于制备JAK抑制剂托法替尼、鲁索利替尼、SHR0302等药物 .

作用机制

Target of Action

The primary targets of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine are the Janus kinases (JAKs) . JAKs are a family of enzymes that play a crucial role in the signal transduction of cytokines, growth factors, and hormones . They are involved in cell division, death, and tumor formation processes .

Mode of Action

7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine acts as an inhibitor of JAKs . It binds to these enzymes, thereby interfering with the JAK-signal transducer and activator of transcription protein (STAT) signal pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .

Biochemical Pathways

The inhibition of JAKs by 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine disrupts the JAK-STAT signaling pathway . This disruption may lead to a variety of effects on the immune system, as this pathway is involved in immune response regulation .

Result of Action

The molecular and cellular effects of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . By inhibiting this pathway, the compound can potentially affect cell division and death processes, and may have therapeutic applications in the treatment of diseases like cancer and inflammatory conditions .

Action Environment

Under normal temperature and humidity conditions, 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability .

未来方向

生化分析

Biochemical Properties

7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It serves as a scaffold for developing potent kinase inhibitors . Several Janus kinase (JAK) inhibitors have a common pyrrolo[2,3-D]pyrimidine core . Thus, 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors .

Cellular Effects

Derivatives of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine have demonstrated promising biological activities . Some derivatives have exhibited anticancer properties, inhibiting the growth and proliferation of cancer cells . Additionally, certain derivatives have displayed antiviral activity, showing potential in combating viral infections .

Molecular Mechanism

The molecular mechanism of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is primarily associated with its role as a building block in the synthesis of JAK inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .

Temporal Effects in Laboratory Settings

Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Metabolic Pathways

Given its role as a building block in the synthesis of JAK inhibitors , it may be involved in pathways related to the JAK-STAT signaling pathway .

Subcellular Localization

Given its role in the synthesis of JAK inhibitors , it may be localized to areas of the cell where JAK-STAT signaling occurs .

属性

IUPAC Name |

4-chloro-7-prop-2-enylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-2-4-13-5-3-7-8(10)11-6-12-9(7)13/h2-3,5-6H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRIQTFDXVDHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594198 | |

| Record name | 4-Chloro-7-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186519-91-5 | |

| Record name | 4-Chloro-7-(2-propen-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186519-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)

![2,8-Dichloropyrimido[5,4-D]pyrimidine](/img/structure/B62860.png)

![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)

![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)

![Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B62876.png)

![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)

![4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)